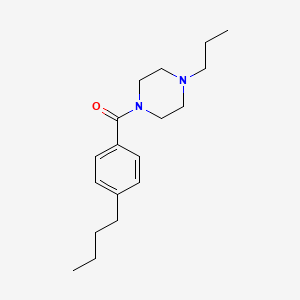![molecular formula C16H14N4OS2 B5746029 N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea, also known as PTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTU is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea involves the inhibition of thyroid peroxidase, which is an enzyme that is involved in the synthesis of thyroid hormones. By inhibiting this enzyme, N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea reduces the production of thyroid hormones, which can be useful in treating hyperthyroidism. N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit thyroid peroxidase, N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects. N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has also been studied for its potential effects on glucose metabolism and insulin secretion, as well as its potential use in treating various cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea is its ability to inhibit thyroid peroxidase, which makes it a valuable tool for studying thyroid function and the regulation of thyroid hormone levels. N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has also been found to have anti-inflammatory and anti-oxidant properties, which may be useful in studying various disease models. However, N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea does have some limitations, including its potential toxicity and the need for careful dosing in order to avoid adverse effects.
Zukünftige Richtungen
There are many potential future directions for research involving N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea. One area of interest is the development of new N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea derivatives that may have improved therapeutic properties. Another area of interest is the use of N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea in combination with other drugs or therapies, in order to enhance its effects or reduce its toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea, and to identify new potential applications for this compound.
Synthesemethoden
N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea can be synthesized through a multi-step process that involves the reaction of various starting materials. The most commonly used method involves the reaction of phenyl isothiocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with N-phenyl urea. This method has been found to be efficient and reliable, and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been extensively used in scientific research due to its ability to inhibit thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. This property has made N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea a valuable tool for studying thyroid function and the regulation of thyroid hormone levels. N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has also been found to have anti-inflammatory and anti-oxidant properties, which have been studied in various disease models.
Eigenschaften
IUPAC Name |
1-phenyl-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c21-15(17-12-7-3-1-4-8-12)18-16-20-19-14(23-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHUKUTPWWXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)



![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)